(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate
Brand Name: Vulcanchem
CAS No.: 1158770-65-0
VCID: VC3358789
InChI: InChI=1S/C11H12N2O.C2H2O4/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11;3-1(4)2(5)6/h1-7,12H,8-9H2;(H,3,4)(H,5,6)
SMILES: C1=CC=NC(=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O
Molecular Formula: C13H14N2O5
Molecular Weight: 278.26 g/mol

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate

CAS No.: 1158770-65-0

Cat. No.: VC3358789

Molecular Formula: C13H14N2O5

Molecular Weight: 278.26 g/mol

* For research use only. Not for human or veterinary use.

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate - 1158770-65-0

Specification

CAS No. 1158770-65-0
Molecular Formula C13H14N2O5
Molecular Weight 278.26 g/mol
IUPAC Name N-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine;oxalic acid
Standard InChI InChI=1S/C11H12N2O.C2H2O4/c1-2-6-13-10(4-1)8-12-9-11-5-3-7-14-11;3-1(4)2(5)6/h1-7,12H,8-9H2;(H,3,4)(H,5,6)
Standard InChI Key WNBBDJVJTLFBBN-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O
Canonical SMILES C1=CC=NC(=C1)CNCC2=CC=CO2.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Nomenclature

(2-Furylmethyl)(2-pyridinylmethyl)amine oxalate is an organic compound that exists as an oxalate salt of the corresponding amine. The compound is identified by several systematic names in chemical databases and literature. Its primary chemical identification parameters include:

Identification Parameters

ParameterValue
CAS Registry Number1158770-65-0
PubChem CID44118386
Molecular FormulaC₁₃H₁₄N₂O₅
IUPAC NameN-(furan-2-ylmethyl)-1-pyridin-2-ylmethanamine;oxalic acid
InChIKeyWNBBDJVJTLFBBN-UHFFFAOYSA-N
Other IdentifiersMFCD05656927

The compound is also recognized through several synonyms including 1-(Furan-2-yl)-N-(pyridin-2-ylmethyl)methanamine oxalate, which reflects its structural components .

Structural Components

The compound consists of two primary structural components:

  • The amine portion: (2-Furylmethyl)(2-pyridinylmethyl)amine (C₁₁H₁₂N₂O)

  • The oxalate counterion: Oxalic acid (C₂H₂O₄)

This combination forms a salt with distinct chemical properties compared to the free amine base .

Molecular Structure and Properties

Structural Characteristics

The molecular structure features two aromatic heterocyclic rings—a furan and a pyridine—connected through methylene bridges to a secondary amine group. This structure is then stabilized as a salt with oxalic acid. The compound is a multi-component system, classified as a mixture or salt in chemical databases .

The furan ring contributes oxygen-containing heterocyclic properties, while the pyridine ring provides nitrogen-based aromatic characteristics. This combination of heteroaromatic systems creates interesting electronic distribution within the molecule.

Physical and Chemical Properties

The compound's computed physical and chemical properties provide insight into its behavior and potential applications:

PropertyValue
Molecular Weight278.26 g/mol
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count7
Rotatable Bond Count5
Exact Mass278.09027155 Da
Topological Polar Surface Area113 Ų
Heavy Atom Count20
Formal Charge0
Complexity235
Covalently-Bonded Unit Count2

These properties indicate a moderately complex molecule with significant hydrogen bonding potential and a relatively large polar surface area, suggesting potential for interactions with biological systems .

Spectroscopic and Analytical Characteristics

The compound's identification can be assisted through various spectroscopic methods, although specific spectral data is limited in the available sources. The compound's structural features suggest it would display characteristic signals in:

  • NMR spectroscopy: Distinctive signals for aromatic protons from both furan and pyridine rings, as well as methylene bridges

  • IR spectroscopy: Characteristic bands for N-H stretching, C=O stretching from the oxalate component, and aromatic ring vibrations

  • Mass spectrometry: Molecular ion peaks corresponding to the amine component and fragmentation patterns typical of furan and pyridine-containing compounds

These spectroscopic properties can be valuable for compound identification and purity assessment .

Chemical Reactivity

The compound's reactivity profile is influenced by both its amine functionality and its heterocyclic components:

Amine Reactivity

As a secondary amine salt, the compound would typically exhibit:

  • Acid-base properties with the ability to form salts with acids

  • Potential for alkylation or acylation reactions at the nitrogen center (when converted to the free base)

  • Nucleophilic characteristics typical of secondary amines

Heterocyclic Components

The furan and pyridine rings contribute to the compound's reactivity profile:

  • The furan ring may participate in electrophilic aromatic substitution reactions, Diels-Alder reactions, and is susceptible to ring-opening under acidic conditions

  • The pyridine ring can participate in nucleophilic aromatic substitutions, coordination with metals through the nitrogen, and various electrophilic substitutions

These reactive features suggest potential applications in synthetic chemistry and coordination chemistry .

Synthesis and Preparation

While the search results provide limited information on the specific synthesis of (2-Furylmethyl)(2-pyridinylmethyl)amine oxalate, the compound can likely be prepared through common synthetic routes for secondary amines followed by salt formation:

QuantityAvailability
1gAvailable upon inquiry
5gAvailable upon inquiry
10gAvailable upon inquiry
25gAvailable upon inquiry

Safety data sheets are typically provided with the product for proper handling and usage guidelines .

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